molecular formula C12H8F3NO2 B2481359 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid CAS No. 233692-71-2

1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B2481359
CAS No.: 233692-71-2
M. Wt: 255.196
InChI Key: NYRGZAMGKIVBPL-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid is an atropisomeric compound that has been identified as a key intermediate for the development of novel chiral ligands and resolving agents in asymmetric synthesis . Single-crystal X-ray diffraction confirms its atropisomeric nature, and its enantiomers are stable at room temperature due to a high isomerization activation energy of approximately 290 kJ/mol . An efficient synthetic method has been developed via the dimetallation of 1-[2-(trifluoromethyl)phenyl]pyrrole, followed by carboxylation . The racemate has been successfully resolved into its optically active enantiomers through diastereoisomeric salt formation, and their absolute configurations have been determined . This compound belongs to the class of pyrrole derivatives, nitrogen-containing heterocycles that are prevalent in natural products and are of significant interest in the development of pharmaceuticals and other bioactive molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)8-3-1-4-9(7-8)16-6-2-5-10(16)11(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRGZAMGKIVBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane (CH2Cl2) and acetonitrile (MeCN), as well as catalysts like palladium (Pd) and copper (Cu) complexes .

Scientific Research Applications

Medicinal Chemistry

1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid has been investigated for its potential therapeutic effects in several areas:

  • Anticancer Activity : Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. Studies have shown IC50 values ranging from 20 to 30 µM against human breast cancer cells, suggesting its potential as an anticancer agent .
  • Calcium Channel Modulation : Similar to other pyrrole derivatives, this compound has been evaluated for its ability to modulate calcium channels. It has shown promise as a calcium channel activator with comparable efficacy to known modulators .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary findings suggest that it can inhibit the growth of various pathogens, including:

Activity TypeTarget OrganismIC50 Values
AntimicrobialE. coli15 µM
AntimicrobialS. aureus20 µM

These results indicate that the compound could be developed further as an antimicrobial agent .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes, which may contribute to its therapeutic potential in treating diseases linked to enzyme dysregulation. For example, it has demonstrated high potency as a TRPV1 receptor antagonist with an IC50 of approximately 30 nM .

Case Study 1: Anticancer Evaluation

In a comprehensive study involving various derivatives of pyrrole compounds, the anticancer potential of this compound was assessed against multiple human cancer cell lines. The findings revealed significant inhibition of cell proliferation across different lines, highlighting its promising role in cancer therapeutics.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the inhibition profile of this compound against TRPV1 receptors implicated in pain signaling pathways. The results indicated a strong inhibitory effect, suggesting potential applications in pain management therapies.

Material Science Applications

Beyond medicinal chemistry, this compound can also be explored for applications in material science due to its unique structural properties. Its stability and reactivity make it suitable for incorporation into polymers or other materials where enhanced performance is desired.

Mechanism of Action

The mechanism by which 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Aromatic Ring

The position of the trifluoromethyl (-CF₃) group on the phenyl ring significantly impacts electronic and steric properties:

  • Target Compound : 3-(Trifluoromethyl)phenyl substitution creates a meta-directed electron-withdrawing effect, reducing electron density on the pyrrole ring.
  • 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid () : The para-substituted -CF₃ group may enhance symmetry and alter π-π stacking interactions compared to the meta position. This positional isomer has a molecular weight of 269.22 g/mol .

Table 1: Substituent Position and Molecular Weight Comparison

Compound Name Phenyl Substituent Position Molecular Weight (g/mol)
1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid 3-CF₃ ~253.18 (calculated)
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid 4-CF₃ 269.22
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid () 3-Cl, 4-OCH₃ 251.66

Modifications on the Pyrrole Ring

Nitrogen Substitution
  • This modification is absent in the target compound .
  • Carboxylic Acid Position : Compounds like 1H-pyrrole-3-carboxylic acid derivatives () shift the carboxylic acid to the 3-position, which may disrupt hydrogen-bonding networks critical for target binding .
Cyclopropyl and Heterocyclic Additions
  • Compound 254 (): Incorporates a cyclopropyl group and methyl substitution, increasing steric hindrance.
  • Compound 261 () : Features a pyridinylmethyl group and cyclopropylcarbamoyl substitution, enhancing hydrogen-bonding capacity (ESIMS m/z: 354.2) .

Table 2: Pyrrole Ring Modifications and Key Properties

Compound Name Pyrrole Modification Key Property/Data
This compound None (reference structure) N/A
254 () 3-Methyl, cyclopropyl 60% synthetic yield
261 () Pyridinylmethyl, cyclopropylcarbamoyl ESIMS m/z: 354.2 (M+1)
1H-pyrrole-3-carboxylic acid derivative () Carboxylic acid at 3-position Not characterized

Biological Activity

1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid, also known by its CAS number 233692-71-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H8F3NO2
  • Molecular Weight : 255.19 g/mol
  • Key Features : The trifluoromethyl group enhances lipophilicity and may influence biological interactions.

Research indicates that compounds containing the pyrrole structure often exhibit significant biological activity. The specific mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Activity

A study highlighted the antimicrobial properties of pyrrole derivatives, suggesting that modifications to the pyrrole structure can enhance activity against resistant strains of bacteria. Specifically, compounds similar to this compound have shown promising results against drug-resistant tuberculosis (TB) strains. The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups like trifluoromethyl can enhance potency while maintaining low cytotoxicity levels .

Anticancer Potential

Pyrrole derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain pyrrole-based compounds can induce apoptosis in cancer cells. The presence of the trifluoromethyl group may contribute to increased potency due to enhanced interactions with cellular targets .

Case Studies

StudyFindings
Study on Antimicrobial Activity Compounds with similar structures exhibited MIC values < 0.016 μg/mL against Mycobacterium tuberculosis, indicating strong anti-TB activity .
Anticancer Research Pyrrole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effectiveness at low concentrations .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Electron-withdrawing groups , such as trifluoromethyl, enhance biological activity.
  • Bulky substituents on the pyrrole ring improve binding affinity to target proteins.

This information is crucial for designing new derivatives with improved efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, analogous pyrrole-carboxylic acids are prepared by reacting substituted phenyl precursors with pyrrole intermediates under acidic or basic conditions. Key intermediates (e.g., tert-butyl esters) are characterized using 1H NMR and LCMS to confirm structural integrity. For instance, in related compounds, NMR signals at δ 11.04 ppm (broad singlet for carboxylic acid protons) and ESIMS data (e.g., m/z 326.1 [M-1]) are critical for validation .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer : High-resolution techniques such as:

  • 1H NMR (400 MHz in DMSO-d6) to resolve aromatic protons and confirm substitution patterns.
  • LCMS/ESIMS for molecular ion detection and purity assessment (e.g., m/z 311.1 [M+1] in related derivatives ).
  • HPLC for quantifying purity (>97% is typical in research-grade synthesis) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, which can be quantified via logP measurements. Computational tools (e.g., DFT calculations) predict its impact on acidity (pKa of the carboxylic acid) and reactivity in coupling reactions .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions during the synthesis of this compound?

  • Methodological Answer : Low yields (e.g., 60% in related syntheses ) may arise from steric hindrance or side reactions. Strategies include:

  • Temperature modulation : Lowering reaction temperatures to suppress byproduct formation.
  • Catalyst screening : Using Pd-based catalysts for coupling steps.
  • Purification refinement : Employing preparative HPLC or recrystallization to isolate high-purity products .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Overlapping signals (e.g., aromatic protons at δ 7.57–7.61 ppm ) can be resolved using:

  • 2D NMR techniques (COSY, HSQC) to assign proton-proton correlations.
  • Deuterated solvent variation (e.g., CDCl3 vs. DMSO-d6) to shift exchangeable protons.
  • Comparative analysis with structurally validated analogs (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid ).

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify the phenyl (e.g., 4-chloro, 4-fluoro substituents) or pyrrole rings to assess bioactivity changes.
  • Biological assays : Test anti-proliferative effects using prostate cancer cell lines (as done for related pyrazole derivatives ).
  • Computational docking : Predict binding affinities to target enzymes (e.g., mTOR/p70S6K kinases ).

Q. How can computational models aid in predicting the reactivity of this compound in amide formation?

  • Methodological Answer :

  • In silico tools : Use software like Gaussian or Schrödinger Suite to model transition states for amide coupling.
  • pKa prediction : Estimate carboxylic acid activation energy for nucleophilic attack.
  • Solvent effects : Simulate reaction outcomes in polar aprotic solvents (e.g., DMF) to optimize conditions .

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